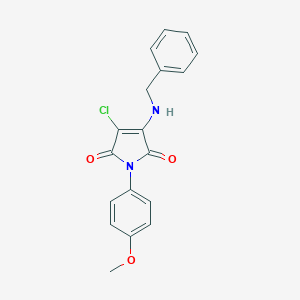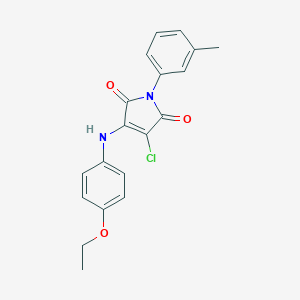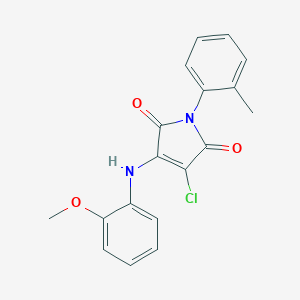![molecular formula C21H22N6O B380277 7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-12-1](/img/structure/B380277.png)
7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of heterocyclic compounds known as triazolopyrimidines . These nitrogenous heterocycles play an essential role in various scientific domains, whether they are chemical, biological, or pharmacological . Compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .
Synthesis Analysis
Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . In 2021, Pismataro et al. developed efficient one-step procedures for the synthesis of related compounds using acetic acid, ethanol, or DMF at 135 °C .
Molecular Structure Analysis
The ring system of triazolopyrimidines is isoelectronic with that of purines . This structural similarity to some natural compounds such as purine renders [1,2,4]-triazolo[1,5-a]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases .
Chemical Reactions Analysis
The reactivity of these derivatives has been studied extensively . The synthetic methods often start from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring .
Mecanismo De Acción
While the specific mechanism of action for “7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is not mentioned in the retrieved sources, it’s worth noting that compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring exhibit biological activity in various therapeutic areas .
Direcciones Futuras
The triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . Given their various bioactivities and structural similarity to some natural compounds such as purine, [1,2,4]-triazolo[1,5-a]pyrimidines are seen as promising bicyclic systems in order to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .
Propiedades
IUPAC Name |
7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-14-18(20(28)25-16-7-5-4-6-8-16)19(27-21(24-14)22-13-23-27)15-9-11-17(12-10-15)26(2)3/h4-13,19H,1-3H3,(H,25,28)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQHQGAMALNPIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)amino]-3-chloromaleimide](/img/structure/B380214.png)

